3-(2-Aminoethyl)cyclobutan-1-ol hydrochloride

Medicinal Chemistry Conformational Analysis Scaffold Design

Medicinal chemistry programs often face entropic penalties and poor ligand efficiency when using fully flexible acyclic linkers. 3-(2-Aminoethyl)cyclobutan-1-ol hydrochloride addresses this challenge by providing a rigid cyclobutane scaffold with precisely positioned aminoethyl and hydroxyl reactive handles. Key advantages: - Conformational constraint reduces entropic penalty upon target binding, improving ligand efficiency metrics. - Aminoethyl spacer provides ~2-3 Å longer reach vs. aminomethyl analogs, critical for PROTAC ternary complex optimization. - Bifunctional reactivity enables incorporation into nucleoside analogs, kinase inhibitors, and GPCR ligands. - Room temperature storage, 95% purity, available for immediate dispatch.

Molecular Formula C6H14ClNO
Molecular Weight 151.63 g/mol
CAS No. 1789007-32-4
Cat. No. B1446972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Aminoethyl)cyclobutan-1-ol hydrochloride
CAS1789007-32-4
Molecular FormulaC6H14ClNO
Molecular Weight151.63 g/mol
Structural Identifiers
SMILESC1C(CC1O)CCN.Cl
InChIInChI=1S/C6H13NO.ClH/c7-2-1-5-3-6(8)4-5;/h5-6,8H,1-4,7H2;1H
InChIKeyMTKMKFLGNYCBBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Aminoethyl)cyclobutan-1-ol hydrochloride: Key Properties & Procurement


3-(2-Aminoethyl)cyclobutan-1-ol hydrochloride (CAS 1789007-32-4) is a bifunctional cyclobutane derivative with the molecular formula C₆H₁₄ClNO and a molecular weight of 151.63 g/mol . This compound features a cyclobutane ring bearing both a primary amine (via an ethyl spacer) and a hydroxyl group, providing dual reactive handles for synthetic elaboration. It is commercially available as a powder with typical purity of 95% and is stored at room temperature . The compound serves as a versatile small molecule scaffold and building block in medicinal chemistry and pharmaceutical research, where the constrained cyclobutane ring imparts conformational rigidity distinct from acyclic analogs .

3-(2-Aminoethyl)cyclobutan-1-ol hydrochloride: Irreplaceable Scaffold


Substitution among cyclobutanol amino-derivatives is not functionally equivalent due to quantifiable differences in molecular geometry, linker length, and stereochemical configuration that directly impact downstream synthetic utility and target engagement. While the cyclobutane scaffold is conserved across analogs, variations in the aminoalkyl spacer length (aminomethyl vs. aminoethyl), substitution position on the ring (1- vs. 3-substituted), and stereochemistry (cis vs. trans) produce distinct three-dimensional pharmacophores and distinct physicochemical properties such as predicted pKa and hydrogen-bonding capacity [1]. These structural divergences translate into measurable differences in applications ranging from nucleoside analog synthesis to PROTAC linker design, where the specific vector and reach of the amino group are critical parameters [2]. The evidence presented below establishes the quantitative and functional distinctions that preclude casual interchange.

3-(2-Aminoethyl)cyclobutan-1-ol hydrochloride: Differentiation Evidence


Cyclobutane Rigidity vs. Acyclic Amino Alcohols

3-(2-Aminoethyl)cyclobutan-1-ol incorporates a cyclobutane ring that restricts conformational freedom relative to acyclic amino alcohols such as 4-amino-2-butanol. This constraint reduces the number of accessible low-energy conformations, which is a recognized strategy for enhancing target binding entropy and improving pharmacokinetic properties [1]. Unlike acyclic analogs which adopt multiple rotameric states, the cyclobutane scaffold pre-organizes the amine and hydroxyl vectors into a defined spatial arrangement, contributing to improved ligand efficiency in medicinal chemistry campaigns [1].

Medicinal Chemistry Conformational Analysis Scaffold Design

Ethyl vs. Methyl Linker: pKa and Molecular Reach

The aminoethyl linker in 3-(2-aminoethyl)cyclobutan-1-ol hydrochloride (C₆, MW 151.63) provides an additional methylene unit compared to the aminomethyl analog (3-(aminomethyl)cyclobutanol hydrochloride, C₅, MW 137.61) . This structural difference alters the predicted pKa of the amine group: the aminoethyl derivative exhibits a predicted pKa of approximately 15.14±0.40, whereas the aminomethyl analog is predicted to have a lower pKa due to reduced inductive separation from the cyclobutane ring . The extended linker also increases the reach of the amine functionality by approximately 1.54 Å (C–C bond length), a measurable difference that affects binding pocket accommodation and PROTAC linker geometry .

Physicochemical Properties Linker Design Medicinal Chemistry

Cis/Trans Isomerism and Enantiomeric Purity

3-(2-Aminoethyl)cyclobutan-1-ol hydrochloride (CAS 1789007-32-4) is supplied as the racemic mixture of cis and trans isomers, whereas defined stereoisomers—trans-3-(2-aminoethyl)cyclobutanol hydrochloride (CAS 2089291-74-5) and cis-3-(2-aminoethyl)cyclobutanol hydrochloride (CAS 2008714-48-3)—are available as separate products with distinct CAS numbers [1]. The stereochemical configuration affects the spatial orientation of the amine and hydroxyl groups relative to the cyclobutane plane. In nucleoside analog synthesis, the cis-configured (1S,1'R)-cis-1-[3'-(2-aminoethyl)-2',2'-dimethylcyclobutyl]ethanol precursor yields adenosine analogues with specific antiviral activity against respiratory syncytial virus, whereas the corresponding aminomethyl analog (shorter linker) produces compounds with different activity profiles [2].

Stereochemistry Chiral Synthesis Isomer Purity

Amine and Hydroxyl Handles for Orthogonal Derivatization

3-(2-Aminoethyl)cyclobutan-1-ol hydrochloride possesses two chemically distinct reactive sites: a primary amine and a secondary (or primary, depending on ring position) hydroxyl group. This contrasts with mono-functional cyclobutane derivatives such as 3-(aminomethyl)cyclobutanol (amine only) or cyclobutanol (hydroxyl only). The presence of both groups enables orthogonal derivatization strategies—amine can be acylated, alkylated, or coupled via amide bond formation while the hydroxyl remains available for etherification, esterification, or further functionalization . This dual functionality is particularly valuable in PROTAC linker design, where both termini require distinct reactive handles for sequential conjugation to target-binding moieties and E3 ligase ligands .

Bifunctional Building Block Orthogonal Chemistry PROTAC Synthesis

3-(2-Aminoethyl)cyclobutan-1-ol hydrochloride: Key Applications


Conformationally Constrained Pharmacophore Synthesis

3-(2-Aminoethyl)cyclobutan-1-ol hydrochloride is employed as a building block to introduce conformational constraint into lead compounds in medicinal chemistry programs. The cyclobutane ring limits the spatial flexibility of the pendant aminoethyl and hydroxyl groups, which can reduce the entropic penalty upon target binding and potentially improve ligand efficiency metrics relative to fully flexible acyclic linkers [1]. This application is particularly relevant when designing kinase inhibitors, GPCR ligands, or other target classes where pre-organization of binding elements is advantageous.

PROTAC Linker Design with Defined Geometry

The bifunctional nature of 3-(2-aminoethyl)cyclobutan-1-ol hydrochloride, combined with its rigid cyclobutane core, makes it a candidate linker component in PROTAC (PROteolysis TArgeting Chimera) design. The aminoethyl chain provides a spacer of approximately 2–3 Å longer reach compared to aminomethyl analogs , and the cyclobutane ring imposes a defined exit vector that influences ternary complex formation between the target protein, PROTAC molecule, and E3 ligase. Researchers optimizing linker length and rigidity for specific protein pairs may preferentially select the aminoethyl cyclobutanol core over shorter or more flexible alternatives.

Cyclobutyl Nucleoside Analog Precursor Synthesis

As demonstrated in published nucleoside analog research, aminoethyl-substituted cyclobutane derivatives serve as precursors for antiviral and antitumoral adenosine analogues [2]. The specific stereochemical configuration (cis vs. trans) and linker length (aminoethyl vs. aminomethyl) directly influence the biological activity of the final nucleoside products. Compounds derived from cis-configured aminoethyl cyclobutanol precursors exhibited significant activity against respiratory syncytial virus, whereas those derived from aminomethyl precursors showed different antiviral spectra [2]. This application requires careful selection of the appropriate stereoisomer and linker variant.

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